5-Methylpyrazolo[1,5-C]pyrimidin-7-amine
Description
5-Methylpyrazolo[1,5-c]pyrimidin-7-amine is a heterocyclic compound characterized by a fused pyrazole-pyrimidine scaffold. Its molecular formula is C₇H₈N₄ (molecular weight: 148.17 g/mol), with a methyl group at position 5 and an amine at position 7 (Figure 1) . The SMILES notation CC1=NC2=CC=NN2C(=C1)N highlights its bicyclic structure, where the pyrimidine and pyrazole rings share two adjacent atoms. This compound serves as a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents.
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5-methylpyrazolo[1,5-c]pyrimidin-7-amine |
InChI |
InChI=1S/C7H8N4/c1-5-4-6-2-3-9-11(6)7(8)10-5/h2-4H,1H3,(H2,8,10) |
InChI Key |
OCPCAPXKORBPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=NN2C(=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrazolo[1,5-C]pyrimidin-7-amine typically involves the condensation of aminopyrazole with appropriate aldehydes or ketones under specific reaction conditions. One common method includes the use of ethoxymethylenmalonitrile in ethanol as a solvent . The reaction proceeds via an addition-elimination mechanism, resulting in the formation of the desired pyrazolo[1,5-C]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve higher yields and purity. These methods may involve the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrazolo[1,5-C]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .
Scientific Research Applications
5-Methylpyrazolo[1,5-C]pyrimidin-7-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an antitumor agent and enzymatic inhibitor.
Materials Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices and other optical applications.
Biological Research: It is used as a fluorescent probe for studying intracellular processes and interactions with biomolecules.
Industrial Applications: The compound’s stability and reactivity make it valuable in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methylpyrazolo[1,5-C]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. Additionally, its ability to form stable complexes with metal ions makes it useful in chelation therapy and other medical applications .
Comparison with Similar Compounds
Substituent Variations at Position 5
This compound (Target Compound):
5-Methoxypyrazolo[1,5-c]pyrimidin-7-amine (CAS 2096986-90-0):
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1610021-35-6):
Modifications at Position 7 (Amine Group)
N-Cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 879575-36-7):
(5-Chloropyrazolo[1,5-A]pyrimidin-7-YL)-(4-methanesulfonylphenyl)amine (CAS 685107-25-9):
Fused Ring Systems and Hybrid Scaffolds
Ametoctradin (5-Ethyl-6-octyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine):
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, SO₂Me) at C5/C6 increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites .
- Steric Considerations : Bulky N7 substituents (e.g., biphenyl, cyclopentyl) improve selectivity but may reduce bioavailability due to high molecular weight (>350 g/mol) .
- Ring Fusion Differences : Pyrazolo[1,5-c]pyrimidines exhibit distinct electronic profiles compared to triazolo[1,5-a] analogs, impacting their agrochemical vs. pharmacological utility .
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